Cas no 93-18-5 (2-Ethoxynaphthalene)

2-Ethoxynaphthalene structure
2-Ethoxynaphthalene structure
Product Name:2-Ethoxynaphthalene
CAS No:93-18-5
MF:C12H12O
MW:172.223083496094
MDL:MFCD00016808
CID:34693
PubChem ID:7129
Update Time:2023-10-31

2-Ethoxynaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxynaphthalene
    • Beta-naphthyl ethyl ether
    • Ethyl 2-naphthyl ether
    • Ethyl beta-naphthyl ether
    • Naphthalene, 2-ethoxy-
    • Nerolin bromelia
    • 2-ethoxy-naphthalen
    • 2-Ethoxynaphthalin
    • beta-Ethoxynaphthalene
    • b-Naphthol-athylather
    • Bromelia (compound)
    • Ethyl beta-naphtholate
    • Ethyl-naphthylether
    • β-Naphthol ethyl ether
    • 2-Naphthol ethyl ether
    • 2-naphthyl ethyl ether
    • beta-Naphthol ethyl ether
    • Bromelia
    • Naphthalene,2-ethoxy
    • Nerolin II
    • Nerolin new
    • Neroline
    • Ethyl 2-naphtyl ether
    • .beta.-Naphthol ethyl ether
    • FEMA No. 2768
    • 2-ethoxy-naphthalene
    • Ethyl .beta.-naphtholate
    • Ethyl .beta.-naphthyl ether
    • ZF3IS6G3R7
    • .beta.-Naphthyl ethyl ether
    • 2-NAPHTHYL
    • 2-Ethoxynaphthalene (ACI)
    • Ethyl β-naphtholate
    • Ethyl β-naphthyl ether
    • Nerolin (new)
    • NSC 1319
    • β-Naphthyl ethyl ether
    • Neroline Bromelia
    • MDL: MFCD00016808
    • Inchi: 1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
    • InChI Key: GUMOJENFFHZAFP-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=C2C(C=CC=C2)=CC=1
    • BRN: 2042397

Computed Properties

  • Exact Mass: 172.08900
  • Monoisotopic Mass: 172.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystal with orange blossom fragrance.
  • Density: 1.0640
  • Melting Point: 35.0 to 38.0 deg-C
  • Boiling Point: 282°C(lit.)
  • Flash Point: 134°C
  • Refractive Index: 1.5975 (estimate)
  • Solubility: alcohol: soluble
  • Water Partition Coefficient: Insoluble
  • PSA: 9.23000
  • LogP: 3.23850
  • Merck: 3752
  • FEMA: 2768
  • Solubility: Soluble in ethanol, diethyl ether, chloroform, petroleum ether, carbon disulfide and toluene, almost insoluble in water.

2-Ethoxynaphthalene Security Information

2-Ethoxynaphthalene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Ethoxynaphthalene Pricemore >>

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2-Ethoxynaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Aluminum sulfate Solvents: Ethanol ;  7 h, reflux
Reference
Synthesis of β-naphthol ethyl ether
Li, Shan-ji, Huaxue Gongchengshi, 2006, 20(4), 67-68

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl carbonate ,  Dimethylacetamide ;  rt → 90 °C
1.2 Reagents: Sodium ethoxide Solvents: Ethanol ;  90 °C; 2 h, 90 °C → 135 °C; 42 h, 137 °C
Reference
Aryl ethyl ethers prepared by ethylation using diethyl carbonate
Weidlich, T.; Pokorny, M.; Padelkova, Z.; Ruzicka, A., Green Chemistry Letters and Reviews, 2007, 1(1), 53-59

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, 65 °C
Reference
Different bonds cleavage of arenesulfonates: access to diverse aryl ethers
Fang, Yongsheng; Li, Wenhui; Lin, Jianying; Li, Xing, Huaxue Xuebao, 2021, 79(7), 908-913

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Ethanol ;  1.7 h, reflux
Reference
Synthesis of β-naphthol ethyl ether using polyethylene glycol as a phase transfer catalyst
Zhu, Hui-qin; Zhou, Jian-feng; Xiao, Hong-qing, Huaxue Shijie, 2007, 48(3), 155-156

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid ,  Water ;  34 min, 1 bar, 120 °C
Reference
Environmentally benign synthetic protocol for O-alkylation of β-naphthols and hydroxy pyridines in aqueous micellar media
Kancharla, Rajendar Reddy; Kamatala, Chinna Rajanna; Soma, Ramgopal; Mukka, Satish Kumar; Sariah, Sana, Green and Sustainable Chemistry, 2012, 2(4), 123-132

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 1,2-Dimethoxyethane ;  rt → 110 °C; 12 h, 110 °C
Reference
Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond
Li, Guolin; Nieves-Quinones, Yexenia; Zhang, Hui; Liang, Qingjin; Su, Shuaisong; et al, Nature Communications, 2020, 11(1),

Production Method 7

Reaction Conditions
1.1 Catalysts: Carbon ,  Sulfuric acid Solvents: Water ;  5 h, 80 °C
Reference
Synthesis of nerolin catalyzed by activated carbon modified by H2SO4
Xiao, Dongcai; Yang, Jinhui; Zhao, Yanmin; Wang, Wei; Liu, Wanyi, Ningxia Daxue Xuebao, 2010, 31(2), 162-164

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  30 min, 125 °C
Reference
Microwave-assisted solid-liquid phase alkylation of naphthols
Balint, Erika; Kovacs, Orsolya; Drahos, Laszlo; Keglevich, Gyorgy, Letters in Organic Chemistry, 2013, 10(5), 330-336

Production Method 9

Reaction Conditions
1.1 Catalysts: Perchloric acid ;  5 h, 80 °C
Reference
Synthesis of β-naphthyl alkyl ethers catalyzed by HClO4/SiO2
Xiao, Dong-cai; Yang, Jin-hui, Tianranqi Huagong, 2013, 38(5), 26-28

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Diphenyl sulfoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro(p… Solvents: Tetrahydrofuran ;  12 h, 70 °C
Reference
Suzuki-Miyaura Cross-Coupling of Sulfoxides
Chen, Qianwei ; Wu, Shufeng; Yan, Shuqin; Li, Chengxi; Abduhulam, Hayrul; et al, ACS Catalysis, 2020, 10(15), 8168-8176

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  4 h, 70 °C
Reference
Synthesis and properties of N,N',N''-tris(2-ethoxynaphthalenen-1-yl)-N,N',N''-triphenylbenzene-1,3,5-triamine for dye sensitized solar cell
Mathew, Siji; Haridas, Karickal R., Bulletin of Materials Science, 2012, 35(1), 123-127

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  4 h, 70 °C
Reference
Synthesis and characterisation of hole transporting materials based on N,N,N-Tris-[4-(Naphthalen-1-yl-phenylamino)Phenyl]-N,N,N-Triphenylbenzene-1,3,5-triamine
Mathew, Siji; Haridas, Karickal R., Journal of the Korean Chemical Society, 2010, 54(6), 717-722

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Water ;  7 h, 76 °C
Reference
Preparation of β-naphthol ethyl ether with phase-transfer catalysts
Cai, Zi-you, Huagong Jishu Yu Kaifa, 2003, 32(4), 4-5

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, 25 °C
Reference
Williamson reaction in ionic liquids
Xu, Zhen Yuan; Xu, Dan Qian; Liu, Bao You, Organic Preparations and Procedures International, 2004, 36(2), 156-161

Production Method 15

Reaction Conditions
Reference
Green modification on synthesis of 2-ethoxy-1-naphthaldehyde
Chen, Zhuo; Chen, Yan-ming, Yingyong Huagong, 2012, 41(6), 1101-1102

Production Method 16

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Potassium hydroxide Solvents: Dimethylformamide ;  rt
Reference
Synthesis of alkyl aryl ethers under cesium carbonate catalyzed O-alkylation of phenol
Zhou, Bing; Liu, Feng-wei; Qi, Jian-yong; Jiang, Sheng-tian; Xu, Xin-hua, Hunan Daxue Xuebao, 2007, 34(3), 64-66

Production Method 17

Reaction Conditions
1.1 Catalysts: Tetrapropylammonium bromide ;  14 h, 130 °C
Reference
Method for preparation of alkyl aryl ethers
, Japan, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Water ;  17 h, rt → 86 °C; 86 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  120 min
Reference
Preparation of sodium ethoxynaphthamidopenicillanate pharmaceutical intermediate of 2-ethoxy naphthalene
, China, , ,

Production Method 19

Reaction Conditions
1.1 Catalysts: Sodium bisulfate ;  12 h, reflux
Reference
Synthesis of nerolin bromelia catalyzed by inorganic solid acid
Guan, Shi-bin; Yu, Shan-xin; Wen, Rui-ming, Beijing Gongshang Daxue Xuebao, 2004, 22(5), 5-7

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Toluene ,  Water ;  3 h, reflux
Reference
Catalytic synthesis of 2-naphthyl ethyl ether using polyethylene glycol supported on polystyrene
Peng, Anshun; Tu, Changxin, Xiangliao Xiangjing Huazhuangpin, 2003, (3), 9-10

2-Ethoxynaphthalene Raw materials

2-Ethoxynaphthalene Preparation Products

2-Ethoxynaphthalene Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:93-18-5)
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Purity:99%
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(CAS:93-18-5)2-Ethoxynaphthalene
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Purity:99.9%
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(CAS:93-18-5)β-萘乙醚
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Purity:99%
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:93-18-5)
SDF123;SFD124
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-18-5)2-Ethoxynaphthalene
sfd20454
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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